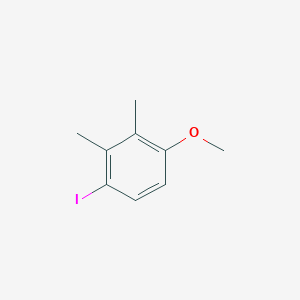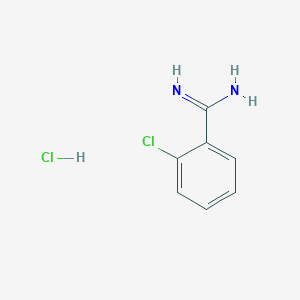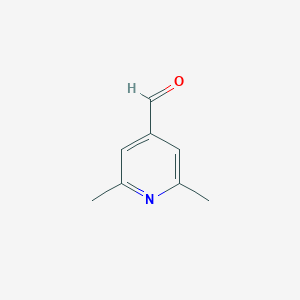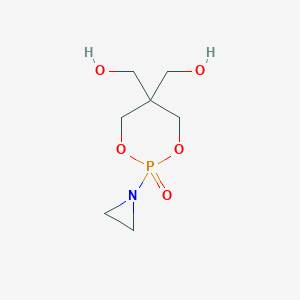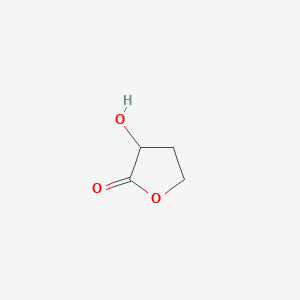
(4-Methoxyphenyl)-morpholin-4-ylmethanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Methoxyphenyl)-morpholin-4-ylmethanethione” is a chemical compound with the molecular formula C12H15NO2S . It has gained significant interest in the scientific community due to its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “(4-Methoxyphenyl)-morpholin-4-ylmethanethione” is represented by the formula C12H15NO2S . For a more detailed analysis of its structure, you may refer to resources like PubChem .Physical And Chemical Properties Analysis
The molecular weight of “(4-Methoxyphenyl)-morpholin-4-ylmethanethione” is 237.32 g/mol. More detailed physical and chemical properties may be found in databases like PubChem .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
The compound is utilized in the study of new catalytic protocols for the synthesis of organic compounds. It serves as a potential bioactive compound in the unique preparation of triazole derivatives through Michael addition reactions . These reactions are significant for their green metrics and atom-efficient synthetic protocols, providing access to β-aminocarbonyl derivatives as valuable precursors of bioactive compounds.
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound, such as triazole derivatives, are known to produce a variety of biological effects due to their structural characteristics that facilitate binding with target molecules . This makes them important candidates for the development of new medications and therapeutic agents.
Corrosion Inhibition
4-Methoxyphenyl acrylate derivatives, which are structurally related to the compound , have been studied for their effectiveness as corrosion inhibitors. They show promise in protecting metals like copper from corrosion in various industrial applications.
Liquid Crystal Technology
The compound’s derivatives are also explored in the field of liquid crystal technology. Their structural properties are advantageous for the development of materials with specific light-emitting or modulating capabilities, which are crucial in display technologies.
Photoluminescent Materials
In the synthesis of photoluminescent materials, derivatives of this compound are used to create 1,2-dihydrophosphinines via cycloaddition reactions. These materials have potential applications in creating advanced lighting and display technologies .
Heterocyclic Chemistry
The compound is pivotal in heterocyclic chemistry, where it contributes to the synthesis of nitrogen-containing heterocycles. These heterocycles are versatile in synthetic chemistry and have a wide range of prospective medicinal applications .
Bioactive Compound Synthesis
It is involved in the synthesis of bioactive compounds, particularly in the preparation of β-azolyl ketones. These compounds are efficient components in fungicide, bactericide, and herbicide formulations, contributing to agricultural chemistry .
Advanced Drug Design
Lastly, the compound’s derivatives are integral in advanced drug design, especially in the creation of triazole-containing drugs. These drugs benefit from the metabolic and thermal stability of the triazole unit, which is essential for developing long-lasting and effective pharmaceuticals .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-14-11-4-2-10(3-5-11)12(16)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJBWKVNOLDBAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30981151 |
Source


|
| Record name | (4-Methoxyphenyl)(morpholin-4-yl)methanethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30981151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)-morpholin-4-ylmethanethione | |
CAS RN |
6392-01-4 |
Source


|
| Record name | NSC58869 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58869 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Methoxyphenyl)(morpholin-4-yl)methanethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30981151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



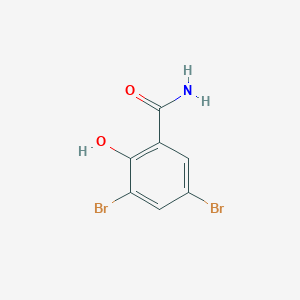

![3,6-Dichlorobenzo[d]isoxazole](/img/structure/B103352.png)

